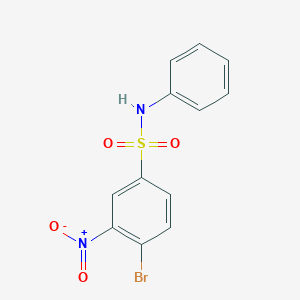![molecular formula C15H12BrClN2O3S B12071290 N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide CAS No. 648409-31-8](/img/structure/B12071290.png)
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide is a complex organic compound with the molecular formula C15H12BrClN2O3S. This compound is characterized by the presence of a bromopropanamide group attached to a phenyl ring, which is further substituted with a 4-chloro-2-nitrophenylthio group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-nitrothiophenol with 2-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with aniline to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thioether group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the sulfone derivative.
Scientific Research Applications
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromoacetamide
- N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-nitrobenzamide
Uniqueness
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide is unique due to its specific substitution pattern and the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable tool in various scientific research applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
CAS No. |
648409-31-8 |
|---|---|
Molecular Formula |
C15H12BrClN2O3S |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]propanamide |
InChI |
InChI=1S/C15H12BrClN2O3S/c1-9(16)15(20)18-11-4-2-3-5-13(11)23-14-7-6-10(17)8-12(14)19(21)22/h2-9H,1H3,(H,18,20) |
InChI Key |
ICIXXVHIHXCABC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-](/img/structure/B12071242.png)

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid](/img/structure/B12071258.png)




